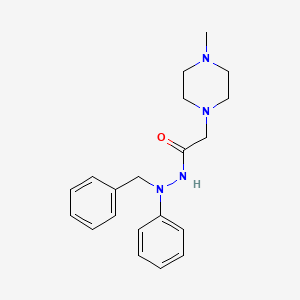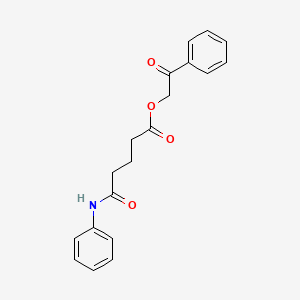![molecular formula C13H18F3N3O2 B11100093 N-[2-nitro-4-(trifluoromethyl)phenyl]hexane-1,6-diamine](/img/structure/B11100093.png)
N-[2-nitro-4-(trifluoromethyl)phenyl]hexane-1,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-Aminohexyl)-N-[2-nitro-4-(trifluoromethyl)phenyl]amine: is a synthetic organic compound characterized by the presence of an aminohexyl chain and a nitro-trifluoromethyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-aminohexyl)-N-[2-nitro-4-(trifluoromethyl)phenyl]amine typically involves a multi-step process:
Alkylation: The aminohexyl chain can be introduced via alkylation of the nitro-substituted phenyl compound with 6-bromohexylamine under basic conditions, such as using sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.
Reduction: The nitro group can be reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride in hydrochloric acid.
Industrial Production Methods
Industrial production of N-(6-aminohexyl)-N-[2-nitro-4-(trifluoromethyl)phenyl]amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino groups in the compound can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine, as mentioned in the preparation methods.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or chemical reducing agents like tin(II) chloride.
Substitution: Strong nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to the corresponding amine.
Substitution: Introduction of nucleophiles into the aromatic ring.
Scientific Research Applications
Chemistry
Biology
In biological research, this compound can be used as a probe to study the interactions of aminohexyl chains with biological macromolecules, such as proteins and nucleic acids.
Medicine
The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules that can interact with specific biological targets, such as enzymes or receptors.
Industry
In industrial applications, N-(6-aminohexyl)-N-[2-nitro-4-(trifluoromethyl)phenyl]amine can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties, such as enhanced thermal stability or chemical resistance.
Mechanism of Action
The mechanism by which N-(6-aminohexyl)-N-[2-nitro-4-(trifluoromethyl)phenyl]amine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the aminohexyl chain and the nitro-trifluoromethyl-substituted phenyl ring can influence the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
N-(6-Aminohexyl)-N-phenylamine: Lacks the nitro and trifluoromethyl groups, resulting in different reactivity and applications.
N-(6-Aminohexyl)-N-[4-(trifluoromethyl)phenyl]amine:
N-(6-Aminohexyl)-N-[2-nitrophenyl]amine: Lacks the trifluoromethyl group, leading to differences in chemical behavior and applications.
Uniqueness
N-(6-Aminohexyl)-N-[2-nitro-4-(trifluoromethyl)phenyl]amine is unique due to the combination of the aminohexyl chain, nitro group, and trifluoromethyl group
Properties
Molecular Formula |
C13H18F3N3O2 |
|---|---|
Molecular Weight |
305.30 g/mol |
IUPAC Name |
N'-[2-nitro-4-(trifluoromethyl)phenyl]hexane-1,6-diamine |
InChI |
InChI=1S/C13H18F3N3O2/c14-13(15,16)10-5-6-11(12(9-10)19(20)21)18-8-4-2-1-3-7-17/h5-6,9,18H,1-4,7-8,17H2 |
InChI Key |
VLLBQXQDULQKHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])NCCCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N',N''-[1,10-phenanthroline-2,9-diyldi(E)methylylidene]bis[3-(3-bromophenoxy)propanehydrazide]](/img/structure/B11100023.png)
![3-chloro-2-methyl-N-[3-(morpholin-4-yl)propyl]-4,6-dinitroaniline](/img/structure/B11100031.png)
![N-[(1E,3E)-3-(tert-butylimino)-2-nitropropylidene]-2,4-dimethoxyaniline](/img/structure/B11100042.png)
![[(3E)-3-(2-{4-[(4-chlorophenyl)amino]butanoyl}hydrazinylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid](/img/structure/B11100046.png)
![N'-{(1E)-1-[1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-methyl-1H-1,2,3-triazol-4-YL]ethylidene}isonicotinohydrazide](/img/structure/B11100049.png)

![4-[Benzyl(2-chlorobenzyl)amino]-2,5,6-trichloropyridine-3-carbonitrile](/img/structure/B11100062.png)
![4-[(E)-(5-nitro-1,3-dioxan-5-yl)diazenyl]-1,2,5-oxadiazol-3-amine](/img/structure/B11100066.png)
![N-(2,6-Dimethylphenyl)-N-({N'-[(1E)-1-(4-nitrophenyl)ethylidene]hydrazinecarbonyl}methyl)methanesulfonamide](/img/structure/B11100067.png)
![1-(phenylcarbonyl)-2-(pyridazin-4-yl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11100079.png)
![1-[4-(benzyloxy)-3-methoxyphenyl]-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B11100081.png)
![2-Cyanoethyl [1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]carbamate](/img/structure/B11100098.png)
![1,5-diphenyl-N'-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B11100100.png)
